5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

PDE4B selectivity subtype-selective inhibition inflammatory disease

5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 330190-28-8) is a chiral tetrahydrobenzothiophene (THBT) bisamide that functions as a phosphodiesterase 4B (PDE4B) inhibitor. It emerged from a GlaxoSmithKline hit-to-lead programme targeting PDE4B over 4D subtype selectivity for inflammatory cell regulation.

Molecular Formula C17H17N3O4S
Molecular Weight 359.4
CAS No. 330190-28-8
Cat. No. B2595176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS330190-28-8
Molecular FormulaC17H17N3O4S
Molecular Weight359.4
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N
InChIInChI=1S/C17H17N3O4S/c1-9-6-7-13-11(8-9)14(15(18)21)17(25-13)19-16(22)10-4-2-3-5-12(10)20(23)24/h2-5,9H,6-8H2,1H3,(H2,18,21)(H,19,22)
InChIKeyPBNAVZXVQYEEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 330190-28-8): PDE4B-Selective Tetrahydrobenzothiophene Inhibitor for Inflammatory Disease Research


5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 330190-28-8) is a chiral tetrahydrobenzothiophene (THBT) bisamide that functions as a phosphodiesterase 4B (PDE4B) inhibitor. It emerged from a GlaxoSmithKline hit-to-lead programme targeting PDE4B over 4D subtype selectivity for inflammatory cell regulation [1]. The compound was co-crystallized with human PDE4B2B catalytic domain (PDB 3HMV) at 2.23 Å resolution, revealing an unprecedented binding mode in which the ligand displaces the conserved Gln-443 residue and shifts helix-15 by 1–2 Å [2]. It is catalogued as tetrahydrobenzothiophene (THBT) compound 19 in the published structure–activity relationship series [1].

Why Generic Substitution of 5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with Close THBT Analogs Fails


The tetrahydrobenzothiophene (THBT) scaffold accommodates subtle structural modifications that profoundly alter PDE4 subtype selectivity, binding mode, and potency. For example, relocation of the nitro group from the 2-position to the 4-position on the benzamido ring completely abolishes PDE4B-over-4D selectivity (IC50 ratio shifts from 3.15:1 to 1:1) [1]. Similarly, replacing the 6-methyl substituent with a tert-butyl group changes the PDE4B potency and selectivity window in a manner that cannot be predicted without empirical testing [2]. Even methylation of the 3-carboxamide nitrogen reduces potency to undetectable levels (pIC50 falls below 5) [1]. These steep and non-linear structure–activity relationships mean that generic substitution with a close analog—even one differing by a single atom—can yield a compound with fundamentally different pharmacological properties, wasting research resources and producing misleading biological conclusions.

Quantitative Differentiation Evidence for 5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide


PDE4B Over PDE4D Subtype Selectivity: THBT 19 Achieves 3.15-Fold Discrimination Whereas the 4-Nitro Isomer (THBT 15) Is Completely Non-Selective

THBT 19 (the target compound) inhibits PDE4B with an IC50 of 2,000 nM and PDE4D with an IC50 of 6,310 nM, yielding a 3.15-fold selectivity for PDE4B over PDE4D under identical assay conditions. In contrast, the 4-nitro positional isomer THBT 15 shows IC50 values of 2,510 nM against both PDE4B and PDE4D, representing a selectivity ratio of 1.0 (no discrimination between subtypes) [1][2]. This demonstrates that the 2-nitrobenzamido substitution is a critical determinant of subtype selectivity, and that THBT 19 occupies a unique selectivity niche within the THBT series.

PDE4B selectivity subtype-selective inhibition inflammatory disease COPD asthma

X-Ray Co-Crystal Structure Reveals Unprecedented PDE4B Binding Mode: Gln-443 Displacement and Helix-15 Shift Not Observed with Earlier PDE4 Inhibitors

The 2.23 Å resolution X-ray co-crystal structure of THBT 19 bound to the human PDE4B2B catalytic domain (PDB 3HMV) revealed that the ligand displaces the Gln-443 residue, which is invariant and serves as a ligand-anchoring residue in all previous PDE4 co-crystal structures, and induces a 1–2 Å shift of helix-15 [1]. This binding mode also resolves, for the first time, several C-terminal residues previously implicated in subtype selectivity, three of which extend into the ligand binding site [1]. Classical PDE4 inhibitors such as rolipram and roflumilast do not induce this conformational rearrangement.

X-ray crystallography binding mode PDE4B structure-based drug design Gln-443

Nitro Position Determines Selectivity Switch: 2-Nitrobenzamido (THBT 19) Enables PDE4B Discrimination While 4-Nitrobenzamido (THBT 15) Is Isoform-Equipotent

Moving the nitro group from the 2-position (ortho) to the 4-position (para) on the benzamido ring eliminates PDE4B-over-4D selectivity entirely. THBT 19 (2-nitro) exhibits PDE4B IC50 = 2,000 nM and PDE4D IC50 = 6,310 nM (3.15-fold selective). The 4-nitro isomer THBT 15 shows PDE4B IC50 = 2,510 nM and PDE4D IC50 = 2,510 nM (selectivity ratio = 1.0). Additionally, the 2-nitro isomer is slightly more potent at PDE4B (2,000 nM vs 2,510 nM), corresponding to a 1.26-fold improvement in absolute PDE4B potency [1][2]. This SAR trend was established in the same assay system from the same laboratory, enabling direct comparison.

positional isomer nitro substitution selectivity switch SAR PDE4B

6-Substituent Size Modulates Potency–Selectivity Trade-Off: Methyl (THBT 19) vs tert-Butyl (THBT 20) Impacts PDE4B Affinity and Selectivity Window

When the 6-methyl group of THBT 19 is replaced by a 6-tert-butyl group (THBT 20), PDE4B potency improves (IC50 decreases from 2,000 nM to 1,260 nM, a 1.59-fold improvement) and the selectivity ratio increases from 3.15 to 5.01. However, this potency gain is achieved at the cost of increased molecular bulk (tert-butyl vs methyl) and lipophilicity, which may affect ADME properties. THBT 19 thus occupies an intermediate position in the potency–selectivity–physicochemical property landscape, offering a balanced profile suitable as a reference point for property-guided optimization [1][2].

substituent effect structure-activity relationship PDE4B potency selectivity optimization medicinal chemistry

Defined Stereochemistry at the 6-Position: (6S)-Enantiomer Resolved in the PDE4B Co-Crystal Structure Enables Enantioselective SAR

The X-ray co-crystal structure (PDB 3HMV) explicitly identifies the bound ligand as the (6S)-enantiomer: (6S)-6-methyl-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide [1]. This unambiguous stereochemical assignment is critical because the 6-methyl substituent occupies a defined sub-pocket within the PDE4B active site, and the (6R)-enantiomer may exhibit altered binding affinity or selectivity. In contrast, many PDE4 inhibitor programmes with chiral THBT analogs lack crystallographic confirmation of the active enantiomer, forcing reliance on inference from racemic or scalemic mixtures and introducing ambiguity into SAR interpretation [1].

stereochemistry chirality enantiomer X-ray crystallography PDE4B

Essential 3-Carboxamide NH2: Methylation Abolishes PDE4B Activity, Confirming Pharmacophoric Requirement

In the THBT series, the primary 3-carboxamide is a critical pharmacophoric element. Methylation of the carboxamide nitrogen in the related 6-unsubstituted THBT analog (compound 13a/b in Kranz et al.) reduced the PDE4B pIC50 from 7.1 to below 5 (corresponding to an IC50 loss from ~80 nM to >10,000 nM), a greater than 100-fold loss in potency [1]. The target compound THBT 19 retains the free primary carboxamide (C(=O)NH2) at the 3-position, which is essential for hydrogen-bonding interactions within the PDE4B active site as confirmed by the co-crystal structure. Analogs with N-substituted or esterified 3-position groups cannot engage the same hydrogen-bond network and are expected to show severely diminished PDE4B inhibition.

pharmacophore carboxamide methylation SAR PDE4B inhibition

Recommended Research and Procurement Scenarios for 5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide


PDE4B-Selective Tool Compound for Inflammatory Disease Target Validation Studies

THBT 19 is the most appropriate tool compound for in vitro studies requiring a PDE4B inhibitor with documented selectivity over PDE4D (3.15-fold). Its selectivity profile, established under standardized assay conditions (luminescence-coupled AMP assay, pH 7.5, 2 °C), supports experiments designed to dissect PDE4B-mediated anti-inflammatory effects from PDE4D-mediated emetic liability [2]. Researchers should use THBT 15 (non-selective 4-nitro isomer) as a matched control to confirm that observed biological effects are attributable to PDE4B inhibition rather than pan-PDE4 activity [1].

Structure-Based Drug Design Using a Crystallographically Validated PDE4B Binding Mode

The 2.23 Å co-crystal structure (PDB 3HMV) of THBT 19 bound to PDE4B2B provides an experimentally verified template for docking studies and pharmacophore modeling. The unprecedented Gln-443 displacement and helix-15 shift revealed by this structure enable computational chemists to design next-generation PDE4B inhibitors that exploit the expanded binding pocket [1]. THBT 19 is the only THBT ligand for which this binding mode has been crystallographically confirmed, making it indispensable for structure-guided optimization campaigns.

SAR Benchmark Compound for Nitrobenzamido THBT Series Optimization

THBT 19 serves as the 6-methyl, 2-nitrobenzamido reference point in the THBT SAR matrix. Medicinal chemistry teams can use THBT 19 alongside THBT 15 (4-nitro), THBT 20 (6-tert-butyl, 2-nitro), and THBT 4 (6-tert-butyl, nicotinoyl) to systematically map the contributions of substituent position and steric bulk to potency, selectivity, and binding interactions [1][2]. This set of four compounds spans the key structural variables in the THBT series and provides a comprehensive SAR training set for lead optimization.

Enantioselective PDE4B Pharmacology Studies Requiring Defined (6S) Stereochemistry

For laboratories investigating stereospecific interactions of chiral THBT inhibitors with PDE4 subtypes, THBT 19 offers the unique advantage of having its absolute (6S) configuration confirmed by X-ray crystallography in the target-bound state (PDB 3HMV) [1]. This eliminates the need for enantiomer separation and chiroptical characterization prior to use, reducing procurement lead time and ensuring that biological data can be directly correlated with the validated active stereoisomer.

Quote Request

Request a Quote for 5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.